Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C13H19N5O2 and a molecular weight of 277.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and an aminocarbamimidoyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Scientific Research Applications
Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate.
Benzyl carbamates: Compounds such as benzyl carbamate and its derivatives also exhibit similar chemical properties.
Uniqueness
Benzyl N-[1-(N’-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity . This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate, also known by its CAS number 1700563-88-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H19N5O2
- Molecular Weight : 277.32 g/mol
- CAS Number : 1700563-88-7
The structural characteristics of this compound suggest that it may interact with various biological targets due to the presence of both a pyrrolidine ring and an aminocarbamimidoyl group.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance:
- Receptor Modulation : Compounds like this compound may act as modulators of specific receptors, influencing cellular signaling pathways.
- Antitumor Activity : Preliminary studies have shown that related pyrrolidine compounds can exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. The following table summarizes key findings from recent research:
Case Studies and Research Findings
- Antitumor Effects : A study investigating the antitumor properties of similar compounds found that they significantly reduced cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) when treated with doses around 10 µM over three days . This suggests that this compound may have comparable effects.
- Neurological Applications : Another study highlighted the antiseizure activity of related compounds, indicating that modifications to the pyrrolidine structure can enhance bioavailability and efficacy against seizures . This opens avenues for research into its potential use in treating epilepsy or other neurological disorders.
Properties
Molecular Formula |
C13H19N5O2 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
benzyl N-[1-[(E)-C-aminocarbonohydrazonoyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19N5O2/c14-12(17-15)18-7-6-11(8-18)16-13(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H2,14,17)(H,16,19) |
InChI Key |
FCQRNYMFIUQMRS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)/C(=N/N)/N |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=NN)N |
Origin of Product |
United States |
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